

Chrysene: A Technical Guide to its Natural Sources and Environmental Formation

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Compound of Interest

Compound Name: Chrysene

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Introduction

Chrysene, a polycyclic aromatic hydrocarbon (PAH) with the molecular formula $C_{18}H_{12}$, is a naturally occurring compound of significant interest to researchers in environmental science, toxicology, and drug development. Its presence in the environment is widespread, originating from both natural and anthropogenic sources. Understanding the pathways of its formation and its distribution across various environmental matrices is crucial for assessing its ecological impact and potential human health risks. This technical guide provides an in-depth overview of the natural sources and formation mechanisms of **chrysene**, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Natural Sources of Chrysene

Chrysene is primarily formed through the incomplete combustion of organic matter and is a natural constituent of certain geological formations. Its presence in the environment can be attributed to the following key sources:

- Geological Sources: **Chrysene** is naturally present in fossil fuels such as crude oil and coal. [1] It is also a significant component of coal tar, coal tar pitch, and creosote, a wood preservative derived from the distillation of coal tar. [1][2][3][4] The concentrations in these materials can be substantial, making them a major reservoir of **chrysene**.

- **Pyrolytic Sources:** The high-temperature decomposition of organic materials in the absence of sufficient oxygen (pyrolysis) is a major pathway for **chrysene** formation. Natural pyrolytic events are significant contributors to the environmental burden of **chrysene**.
 - **Forest Fires:** The combustion of wood and other plant materials during forest fires releases a complex mixture of PAHs, including **chrysene**, into the atmosphere, soil, and water.^[3]
 - **Volcanic Eruptions:** Volcanic activity can also generate **chrysene** through the high-temperature alteration of organic matter in sedimentary rocks and the emission of volcanic gases and ash.^[1]
- **Diagenetic Sources:** Diagenesis, the process of physical and chemical changes in sediments after their deposition, can lead to the formation of **chrysene** over geological timescales. This process involves the slow transformation of organic precursors, such as plant and algal matter, into more complex aromatic structures under moderate temperature and pressure.

Quantitative Data on Chrysene from Natural Sources

The concentration of **chrysene** varies significantly depending on the source and the environmental matrix. The following tables summarize available quantitative data.

Source Material	Chrysene Concentration	Reference
Creosote	0.5 - 6 mg/kg	^[4]
Coal Tar Pitch Volatiles	Identified as a typical component	^[1]
Crude Oil	Present, concentration varies	^{[1][5]}
Lignite	Higher concentration than many other PAHs	^[1]

Table 1: **Chrysene** Concentrations in Geological and Industrial Materials

| Environmental Matrix | Location/Event | **Chrysene** Concentration | Reference | | :--- | :--- | :--- | | Wildfire Ash | Fort McMurray Wildfire | Concentrations measured in ng/g ^[6] | | Urban Soil

(background) | New England, USA | 2 mg/kg [\[\[7\]](#) | | Cigarette Smoke Condensate | Per 100 cigarettes | 0.06 µg [\[\[8\]](#) |

Table 2: **Chrysene** Concentrations in Environmental Samples from Pyrolytic and Anthropogenic Sources

Formation of Chrysene in the Environment

The formation of **chrysene** is a complex process involving a series of chemical reactions, primarily driven by high temperatures (pyrolysis) or long-term geological processes (diagenesis).

Pyrolytic Formation

Pyrolysis of organic matter, such as lignin, cellulose, and other biopolymers, generates smaller, reactive chemical species. These fragments then undergo a series of reactions to form larger, more stable aromatic structures. The formation of **chrysene** is thought to proceed through the assembly of smaller aromatic and aliphatic precursors.

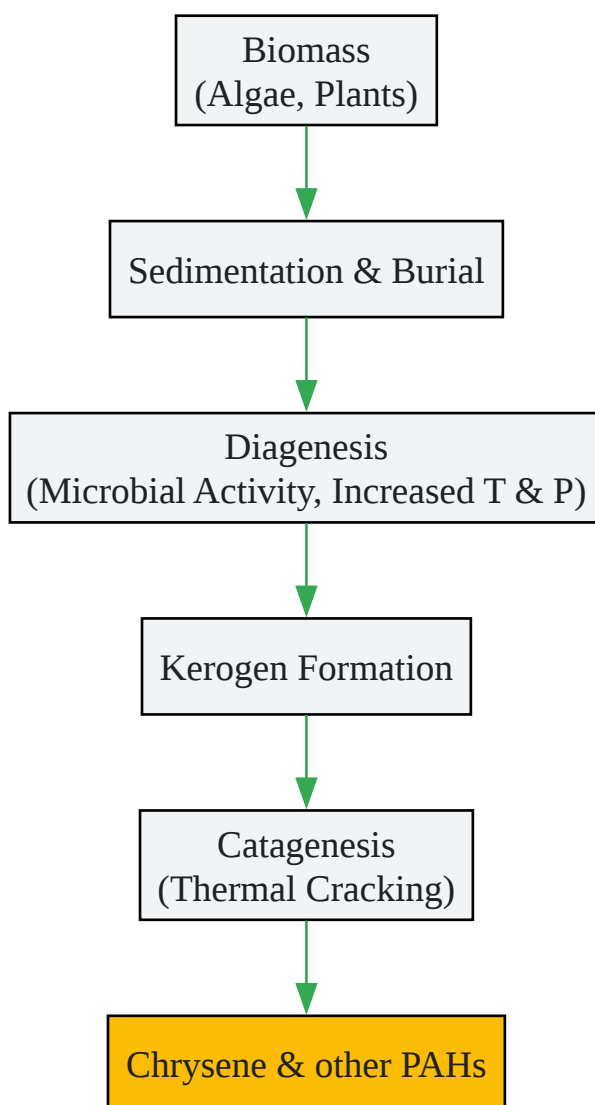
A plausible pathway for the pyrolytic formation of **chrysene** is illustrated below. This process generally involves the formation of smaller aromatic rings, which then combine and cyclize to form the four-ring structure of **chrysene**.

Pyrolytic formation of **chrysene** from organic matter.

Diagenetic Formation

During diagenesis, the organic matter in sediments undergoes a series of transformations driven by microbial activity, temperature, and pressure over millions of years. This process, known as maturation, leads to the formation of kerogen, a complex mixture of organic material, and eventually, the generation of petroleum and natural gas. **Chrysene** can be formed during diagenesis from the alteration of specific biological precursor molecules.

The diagram below illustrates a simplified logical flow of diagenetic **chrysene** formation.



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Diagenetic formation of **chrysene** from biomass.

Experimental Protocols for Chrysene Analysis

The accurate quantification of **chrysene** in environmental samples requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques employed.

Sample Extraction from Soil and Sediment

Objective: To extract **chrysene** and other PAHs from solid matrices for subsequent analysis.

Materials:

- Soxhlet extraction apparatus
- Dichloromethane (DCM) or a mixture of acetone and hexane (1:1, v/v)
- Anhydrous sodium sulfate
- Rotary evaporator
- Concentrator tube

Protocol:

- Air-dry the soil or sediment sample and sieve to remove large debris.
- Homogenize the sample.
- Weigh approximately 10-20 g of the homogenized sample into a porous thimble.
- Add a known amount of a surrogate internal standard (e.g., deuterated **chrysene**) to the sample.
- Place the thimble in the Soxhlet extractor.
- Extract the sample with 250 mL of DCM or acetone/hexane mixture for 16-24 hours at a rate of 4-6 cycles per hour.
- After extraction, cool the extract and dry it by passing it through a funnel containing anhydrous sodium sulfate.
- Concentrate the extract to a volume of approximately 5 mL using a rotary evaporator.
- Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- The extract is now ready for cleanup and instrumental analysis.

Sample Cleanup using Solid Phase Extraction (SPE)

Objective: To remove interfering compounds from the sample extract prior to instrumental analysis.

Materials:

- Silica gel or Florisil® SPE cartridges
- Hexane
- Dichloromethane (DCM)
- Nitrogen evaporator

Protocol:

- Condition the SPE cartridge by passing 5 mL of DCM followed by 10 mL of hexane through it. Do not allow the cartridge to go dry.
- Load the 1 mL concentrated sample extract onto the cartridge.
- Elute interfering compounds with 20 mL of hexane. Discard this fraction.
- Elute the PAH fraction, including **chrysene**, with 20 mL of a hexane:DCM (1:1, v/v) mixture.
- Collect the eluate and concentrate it to a final volume of 1 mL under a gentle stream of nitrogen.
- The cleaned extract is now ready for GC-MS or HPLC analysis.

Instrumental Analysis by GC-MS

Objective: To separate, identify, and quantify **chrysene** in the cleaned extract.

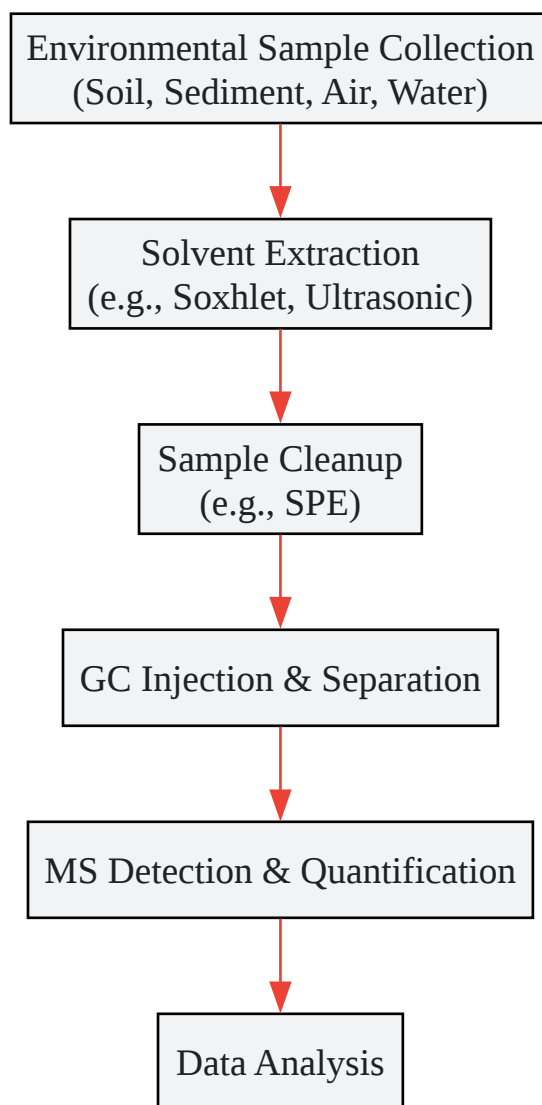
Instrumentation:

- Gas chromatograph with a capillary column (e.g., HP-5MS)
- Mass spectrometer detector

Typical GC-MS Parameters:

- Injection Volume: 1 μ L
- Injector Temperature: 280 $^{\circ}$ C
- Oven Program: 60 $^{\circ}$ C (hold 2 min), ramp to 300 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold 10 min
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- MS Transfer Line Temperature: 290 $^{\circ}$ C
- Ion Source Temperature: 230 $^{\circ}$ C
- Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor for **Chrysene** (m/z): 228 (quantification), 226, 229

Workflow Diagram:



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Workflow for the analysis of **chrysene** by GC-MS.

Environmental Fate and Transformation

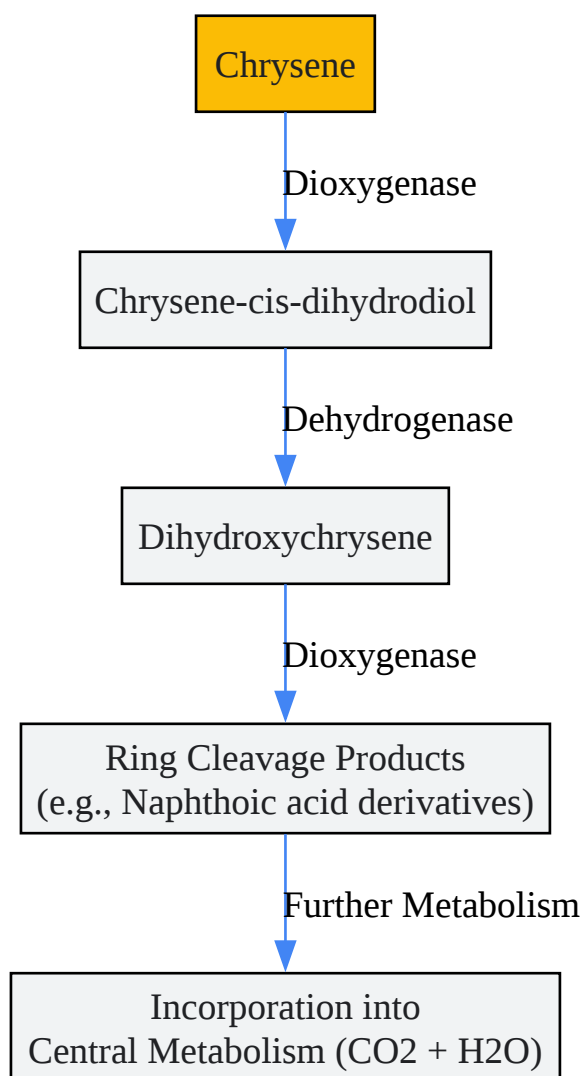
Once released into the environment, **chrysene** is subject to various transformation and degradation processes. A significant pathway for its removal is microbial degradation.

Microbial Degradation of Chrysene

Certain bacteria and fungi have the ability to metabolize **chrysene**, breaking it down into less complex and often less toxic compounds. This process is a key component of the natural attenuation of PAH contamination. The initial steps in the microbial degradation of **chrysene**

typically involve the action of dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, making them more susceptible to further breakdown.

A simplified representation of a microbial degradation pathway for **chrysene** is shown below.



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Simplified microbial degradation pathway of **chrysene**.

Conclusion

Chrysene is a ubiquitous environmental contaminant with significant natural and anthropogenic sources. Its formation through pyrolytic and diagenetic processes contributes to its widespread distribution. The analytical methods outlined in this guide provide a framework

for the accurate quantification of **chrysene** in various environmental matrices, which is essential for risk assessment and the development of remediation strategies. Further research into the specific chemical pathways of **chrysene** formation and its environmental fate will enhance our understanding of this important polycyclic aromatic hydrocarbon.

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